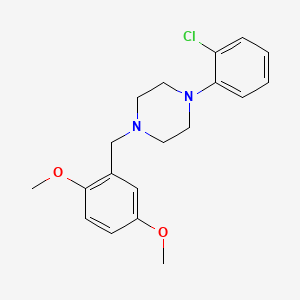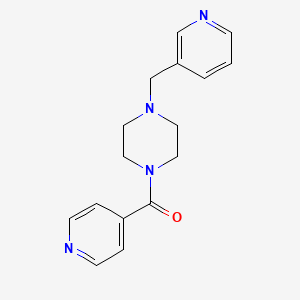![molecular formula C16H21N3OS B5719110 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, also known as BITA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BITA is a thioamide compound that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide is not fully understood, but it is believed to involve the inhibition of the catalytic activity of PTPs. PTPs play a key role in regulating cell signaling pathways by removing phosphate groups from proteins, and their dysregulation can lead to the development of various diseases. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to inhibit the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from proteins.
Biochemical and Physiological Effects:
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the activity of PTPs. In addition, 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to have anti-inflammatory and anti-tumor properties, which may have potential therapeutic applications. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has also been shown to have a low toxicity profile, which makes it an attractive candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has a number of advantages for use in lab experiments, including its ability to inhibit the activity of PTPs, its low toxicity profile, and its potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide, including its use as a therapeutic agent in the treatment of cancer, diabetes, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide and its potential off-target effects. In addition, the development of more efficient synthesis methods for 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide may help to facilitate its use in future research.
Métodos De Síntesis
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide can be synthesized through a number of methods, including the reaction of 2-mercapto-N-(tert-butyl)acetamide with benzyl bromide in the presence of potassium carbonate. Another method involves the reaction of N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of triethylamine. The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has also been achieved through a one-pot reaction of 2-bromo-N-(tert-butyl)acetamide with benzyl isothiocyanate in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been studied for its potential use in various research applications, including its use as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in regulating cell signaling pathways, and their dysregulation has been linked to a number of diseases, including cancer, diabetes, and autoimmune disorders. 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide has been shown to inhibit the activity of PTPs, which may have potential therapeutic applications in the treatment of these diseases.
Propiedades
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)18-14(20)12-21-15-17-9-10-19(15)11-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIKILIOKWAHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=CN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-tert-butylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)
![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)